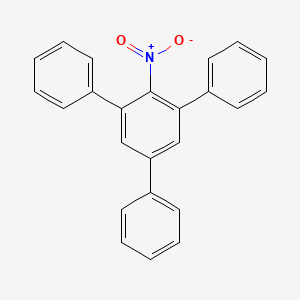

2,4,6-Triphenylnitrobenzene

Description

BenchChem offers high-quality 2,4,6-Triphenylnitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Triphenylnitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1,3,5-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389308 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10368-47-5 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Triphenylnitrobenzene: Structure, Properties, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2,4,6-triphenylnitrobenzene, a sterically hindered aromatic nitro compound. The guide delves into its core chemical structure, substantiated by crystallographic data, and details its physicochemical and spectroscopic properties. We explore robust, high-yield synthetic protocols and discuss the molecule's distinct chemical reactivity, including its electrochemical behavior and sterically influenced hydrogenation kinetics. While direct applications in drug development are not prominent, this guide highlights its crucial role as a synthetic precursor to 2,4,6-triphenylaniline, a compound with demonstrated in vitro antidiabetic properties. The use of 2,4,6-triphenylnitrobenzene as a challenging substrate in catalysis research is also examined. This whitepaper consolidates key experimental data, provides validated protocols, and offers insights into the practical application of this unique molecule in advanced chemical research.

Chemical Identity and Molecular Architecture

2,4,6-Triphenylnitrobenzene is a substituted aromatic compound where a central nitrobenzene ring is flanked by three phenyl groups at the 2, 4, and 6 positions. This substitution pattern results in significant steric crowding, which profoundly influences its chemical and physical properties.

The core structure of 2,4,6-Triphenylnitrobenzene is depicted below. The spatial arrangement forces the phenyl rings and the nitro group to twist out of the plane of the central benzene ring, a key feature confirmed by X-ray crystallography.[1]

Figure 1: 2D representation of 2,4,6-Triphenylnitrobenzene (C₂₄H₁₇NO₂). "CPh" represents a phenyl group (C₆H₅).

Crystallographic Insights

Single-crystal X-ray diffraction studies have provided definitive data on the three-dimensional structure of 2,4,6-triphenylnitrobenzene.[1][2] The significant steric hindrance between the ortho-substituted phenyl groups and the nitro group prevents coplanarity. This twisting is a defining structural characteristic. In the solid state, two distinct stereoisomers have been identified, whereas in a chloroform solution at ambient temperature, 13C NMR suggests the presence of a single, conformationally averaged isomer.[1] This highlights the molecule's dynamic nature in solution.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data for 2,4,6-triphenylnitrobenzene are summarized below. These properties are essential for its identification, purification, and use in further chemical transformations.

Physical Properties

The compound is typically a white to light yellow crystalline solid at room temperature.[3]

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₇NO₂ | N/A |

| Molecular Weight | 351.40 g/mol | [4] |

| Melting Point | 144–145 °C (recrystallized) | Organic Syntheses Procedure |

| 147 °C | [3] | |

| Boiling Point | 496.3±14.0 °C (Predicted) | [3] |

| Density | 1.182±0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized 2,4,6-triphenylnitrobenzene.

| Technique | Data | Source |

| ¹H NMR | (CDCl₃) δ 7.45 (s, 15H, phenyl protons), δ 7.65 (s, 2H, central ring protons) | Organic Syntheses Procedure |

| ¹³C NMR | Solid-state NMR confirms two stereoisomers. | [1] |

| Solution-state NMR (CHCl₃) indicates one isomer. | [1] | |

| UV-Vis | A stable, violet radical anion in DMF shows a broad maximum at 682 nm. | [1] |

Synthesis and Purification

Two primary synthetic routes to 2,4,6-triphenylnitrobenzene have been established: the reaction of a pyrylium salt with nitromethane and the direct nitration of 1,3,5-triphenylbenzene. The former is generally preferred due to its high yield and specificity, avoiding the formation of isomers that complicate purification.

Synthesis from 2,4,6-Triphenylpyrylium Tetrafluoroborate

This method represents a robust and high-yield pathway for producing 2,4,6-triphenylnitrobenzene without isomeric byproducts. The workflow involves the reaction of a stable pyrylium salt with nitromethane in the presence of a base.

Figure 2: Workflow for the synthesis of 2,4,6-triphenylnitrobenzene from a pyrylium salt.

Step-by-Step Experimental Protocol: This protocol is adapted from a verified Organic Syntheses procedure.

-

Apparatus Setup: Equip a 1-liter three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Flask: To the flask, add 119 g (0.30 mole) of 2,4,6-triphenylpyrylium tetrafluoroborate, 21 mL (0.39 mole) of dried nitromethane, and 350 mL of absolute ethanol.

-

Base Addition: Rapidly add 70 mL of triethylamine to the well-stirred suspension via the dropping funnel. The mixture will immediately turn reddish-brown as the solid dissolves.

-

Reaction: Once all the triethylamine has been added, heat the mixture under reflux for 3 hours.

-

Crystallization: After reflux, cool the reaction mixture and allow it to stand overnight in a refrigerator to facilitate the crystallization of the product.

-

Isolation: Collect the crystalline product on a Buchner funnel and wash it with two 50-mL portions of ice-cold methanol.

-

Purification: Recrystallize the crude product (typically 75–80 g) from 200–250 mL of glacial acetic acid.

-

Final Product: This procedure yields 70–75 g (67–71%) of pure 2,4,6-triphenylnitrobenzene as slightly yellow crystals with a melting point of 144–145 °C.

Causality and Experimental Choices:

-

Choice of Base: Triethylamine is a sufficiently strong, non-nucleophilic base to deprotonate nitromethane, forming the nitronate anion required for the reaction, without competing in side reactions.

-

Solvent: Absolute ethanol is used to ensure anhydrous conditions, which are favorable for the reaction.

-

Purification: Recrystallization from glacial acetic acid is effective for removing any unreacted starting materials or minor byproducts, yielding a highly pure final product.

Chemical Reactivity

The reactivity of 2,4,6-triphenylnitrobenzene is dominated by the electron-withdrawing nitro group and the significant steric shielding provided by the three phenyl substituents.

Electrochemical Reduction

Cyclic voltammetry studies in dimethylformamide (DMF) reveal that 2,4,6-triphenylnitrobenzene undergoes two reversible one-electron reductions.[1] The initial reduction forms a stable, intensely violet-colored radical anion.[1] This stability is a key feature, making it an interesting subject for electrochemical studies. Preparative reduction, whether under acidic or alkaline conditions, ultimately yields 2,4,6-triphenylaniline.[1]

Catalytic Hydrogenation

The reduction of the nitro group to an amine is a cornerstone reaction for this molecule, as it provides access to the biologically relevant 2,4,6-triphenylaniline. However, this transformation is not trivial. The steric hindrance created by the two ortho-phenyl groups significantly slows the reaction kinetics compared to less substituted nitroarenes.[3] In one study using a palladium-supported catalyst in a flow chemistry setup, complete conversion of 2,4,6-triphenylnitrobenzene required a residence time of 3 minutes, whereas most other nitroarenes were fully converted in under 1 minute.[3] This makes the molecule an excellent substrate for testing the efficacy and steric tolerance of new hydrogenation catalysts.

Applications in Research and Drug Development

While 2,4,6-triphenylnitrobenzene is not an active pharmaceutical ingredient itself, its role in the broader context of chemical and pharmaceutical research is twofold: as a challenging substrate for reaction development and as a key precursor to a bioactive aniline derivative.

A Substrate for Catalysis Research

Due to its significant steric bulk and large molecular size, 2,4,6-triphenylnitrobenzene is frequently used as a "negative control" or a sterically demanding substrate in catalysis.[5][6][7] For example, in studies involving catalysis within the confined space of supramolecular coordination cages, 2,4,6-triphenylnitrobenzene is often too large to enter the cage's cavity and therefore does not undergo the reaction, proving that the catalytic activity is indeed occurring within the cage.[6][7] Its slow hydrogenation rate also makes it a benchmark for developing highly active and sterically tolerant catalysts.[3]

Precursor to Bioactive 2,4,6-Triphenylaniline (TPA)

The most direct link to drug development comes from the utility of its reduction product, 2,4,6-triphenylaniline (TPA). A study published in the Journal of Biomolecular Structure & Dynamics reported that TPA, isolated from an endophytic fungus, exhibited satisfactory in vitro antidiabetic activity for type 2 diabetes mellitus (T2DM).[8] The study involved encapsulating TPA into a nanoemulsion to improve its stability and permeability, which then showed significant inhibition of α-glucosidase and α-amylase, two key enzymes in glucose metabolism.[8] This positions 2,4,6-triphenylnitrobenzene as a valuable starting material for the synthesis of TPA and its analogues for further investigation as potential antidiabetic agents. TPA and its derivatives are also used in materials science for applications like organic light-emitting diodes (OLEDs).[9][10]

Safety and Toxicology

Proper handling of 2,4,6-triphenylnitrobenzene is essential. The available safety data indicates potential hazards upon exposure.

GHS Hazard Classification

| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data sourced from ChemicalBook.[3]

Handling and Storage

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Toxicological Profile

Specific toxicological studies on 2,4,6-triphenylnitrobenzene are limited. However, as a nitroaromatic compound, caution is warranted. Nitroaromatic compounds as a class can be readily absorbed and may have various toxic effects. The toxicological properties have not been thoroughly investigated.

Conclusion

2,4,6-Triphenylnitrobenzene is a molecule of significant interest due to its unique structural and chemical properties defined by pronounced steric hindrance. While its direct application is primarily as a specialized substrate in catalysis research, its true value for the drug development community lies in its efficient conversion to 2,4,6-triphenylaniline, a compound with demonstrated potential as an antidiabetic agent. The well-established, high-yield synthesis and detailed understanding of its reactivity provide researchers with a solid foundation for accessing TPA and its derivatives for further biological screening and material science applications. This guide provides the core technical knowledge required for the safe and effective use of 2,4,6-triphenylnitrobenzene in a modern research setting.

References

-

He, Y., et al. (2025). Gas transformations within metal–organic cages. Nanoscale.

- Glanville, M., et al. (2023).

- Dimroth, K., Reichardt, C., & Berndt, A. (1969). 2,4,6-Triphenylnitrobenzene.

- Glanville, M., et al. (2023). Supramolecular Coordination Cages for Artificial Photosynthesis and Synthetic Photocatalysis. UvA-DARE (Digital Academic Repository).

- Fisher Scientific. (2022). Intensified Hydrogenation in Flow Using a Poly(β-cyclodextrin)

- Crystallography Open Database. (n.d.). Search results for 2,4,6-triphenylnitrobenzene.

- Li, J., et al. (2022). Modifying electron injection kinetics for selective photoreduction of nitroarenes into cyclic and asymmetric azo compounds. PubMed Central.

- Chemsrc. (2025).

- ChemicalBook. (n.d.). 2-NITROMESITYLENE(603-71-4) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 2,4,6-Triphenylaniline 97.

- Lund, H. (2006). On the electrochemistry of 2,4,6-triphenylnitrobenzene and related compounds.

- Scribd. (n.d.). Chemists' Compound Reference Guide.

- Ugono, O., Cowin, S., & Beatty, A. M. (2010). 2,4,6-Triphenylaniline.

- AA Blocks. (2019).

- Smolecule. (n.d.). Buy 2,4,6-Triphenylaniline.

- Google Patents. (n.d.). CN1800143A - 2,4,6-trimethylaniline synthesis method.

- Miura, Y., Kato, I., & Teki, Y. (2006). Magnetic Interaction of Pyridyl-Substituted Thioaminyl Stable Free Radicals. The Journal of Organic Chemistry.

- Shanmuganathan, R., et al. (2019). 2,4,6-Triphenylaniline nanoemulsion formulation, optimization, and its application in type 2 diabetes mellitus. PubMed.

- El-Deeb, A. S., et al. (2020). The effect of copolymerization on the electrocatalytic hydrogen evolution properties of polyaniline in acidic medium.

- HZDR. (1997). Annual Report 1997.

- Dimroth, K. (1969). 2,4,6-Triphenylnitrobenzene.

- ChemicalBook. (n.d.).

- Aarhus University. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystallography Open Database: Search results [qiserver.ugr.es]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aablocks.com [aablocks.com]

- 5. Gas transformations within metal–organic cages - Nanoscale (RSC Publishing) DOI:10.1039/D5NR03797B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. 2,4,6-Triphenylaniline nanoemulsion formulation, optimization, and its application in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buy 2,4,6-Triphenylaniline | 6864-20-6 [smolecule.com]

- 10. d-nb.info [d-nb.info]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4,6-Triphenylnitrobenzene

Introduction

For the discerning researcher in materials science and drug development, a profound understanding of a molecule's fundamental characteristics is paramount. This guide provides a comprehensive technical overview of 2,4,6-triphenylnitrobenzene, a sterically hindered and electronically intriguing aromatic compound. We will delve into its synthesis, explore its predicted and known physical and chemical properties, and discuss its potential applications. This document is structured to provide not just data, but also the scientific rationale behind the observed and anticipated behaviors of this molecule, empowering researchers to leverage its unique attributes in their work.

Molecular Structure and Isomerism

2,4,6-Triphenylnitrobenzene possesses a central nitrobenzene core with phenyl groups substituted at the 2, 4, and 6 positions. This substitution pattern leads to significant steric hindrance around the nitro group and influences the conformation of the phenyl rings relative to the central benzene ring.

Diagram 1: Molecular Structure of 2,4,6-Triphenylnitrobenzene

Caption: Ball-and-stick representation of 2,4,6-Triphenylnitrobenzene.

Synthesis of 2,4,6-Triphenylnitrobenzene

The synthesis of 2,4,6-triphenylnitrobenzene can be achieved through various methods, with the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane being a well-established and efficient procedure. This method is advantageous as it avoids the formation of isomers that can occur with direct nitration of 1,3,5-triphenylbenzene.

Experimental Protocol: Synthesis from 2,4,6-Triphenylpyrylium Tetrafluoroborate

This protocol is adapted from a reliable synthetic procedure and illustrates a general method for converting substituted pyrylium salts to nitrobenzene derivatives.

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Nitromethane (dried and distilled)

-

Absolute ethanol

-

Triethylamine (dried and distilled)

-

Glacial acetic acid

-

Methanol (ice-cold)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 2,4,6-triphenylpyrylium tetrafluoroborate (0.30 mole), nitromethane (0.39 mole), and 350 ml of absolute ethanol.

-

Rapidly add triethylamine (51 g) to the well-stirred suspension from the dropping funnel. The reaction mixture will turn reddish-brown as the solid dissolves.

-

After the addition of triethylamine is complete, heat the mixture under reflux for 3 hours.

-

Cool the reaction mixture and let it stand overnight in a refrigerator.

-

Collect the crystalline product that separates by suction filtration on a Büchner funnel.

-

Wash the collected solid with two portions of ice-cold methanol.

-

Recrystallize the crude product from glacial acetic acid to yield slightly yellow crystals of 2,4,6-triphenylnitrobenzene.

Diagram 2: Synthetic Workflow

Caption: A flowchart illustrating the key steps in the synthesis of 2,4,6-Triphenylnitrobenzene.

Physical Properties

The physical properties of 2,4,6-triphenylnitrobenzene are summarized in the table below. These properties are crucial for its handling, purification, and application in various fields.

| Property | Value |

| Molecular Formula | C₂₄H₁₇NO₂ |

| Molecular Weight | 351.40 g/mol |

| Appearance | Slightly yellow crystals |

| Melting Point | 144-145 °C |

| Boiling Point | 496.3 °C at 760 mmHg (Predicted) |

| Density | 1.182 g/cm³ (Predicted) |

| Solubility | Insoluble in water; soluble in glacial acetic acid. |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of 2,4,6-triphenylnitrobenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-triphenylnitrobenzene is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The protons on the three phenyl rings will appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Central Ring Protons: The two protons on the central nitrobenzene ring are chemically equivalent and are expected to appear as a singlet. Due to the electron-withdrawing nature of the nitro group and the deshielding effect of the adjacent phenyl rings, this singlet is anticipated to be downfield from the signals of the phenyl ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework.

-

Central Ring Carbons: The carbon atoms of the central nitrobenzene ring will show distinct signals. The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded.

-

Phenyl Ring Carbons: The carbon atoms of the three equivalent phenyl rings will also give rise to a set of signals in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of 2,4,6-triphenylnitrobenzene will be dominated by characteristic vibrations of the nitro group and the aromatic rings.

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro group are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

-

C=C Stretching: Aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

UV-Visible Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or cyclohexane) is expected to show absorption bands corresponding to π → π* transitions of the aromatic systems. The presence of the nitro group, a chromophore, will influence the absorption maxima.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 351. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the phenyl rings.

Chemical Properties and Reactivity

The chemical reactivity of 2,4,6-triphenylnitrobenzene is governed by the interplay of the electron-withdrawing nitro group and the bulky phenyl substituents.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group to form 2,4,6-triphenylaniline. This transformation is a cornerstone of synthetic chemistry, opening up a plethora of further functionalization possibilities. Common reducing agents for this conversion include:

-

Tin(II) chloride (SnCl₂) in hydrochloric acid

-

Catalytic hydrogenation (e.g., H₂, Pd/C)

-

Iron powder in acidic medium

Electrophilic Aromatic Substitution

The central nitrobenzene ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effect of the nitro group. Any electrophilic attack would be directed to the meta positions (C3 and C5), but the steric hindrance from the flanking phenyl groups at the 2, 4, and 6 positions makes such reactions highly unlikely. The peripheral phenyl rings are less deactivated and could potentially undergo electrophilic substitution, with the substitution pattern being influenced by the point of attachment to the central ring.

Nucleophilic Aromatic Substitution

The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution. However, in 2,4,6-triphenylnitrobenzene, there are no good leaving groups on the central ring. Therefore, direct nucleophilic substitution on the central ring is not a primary reaction pathway.

Potential Applications

While specific, large-scale applications of 2,4,6-triphenylnitrobenzene are not extensively documented, its structural motifs suggest potential utility in several areas of research and development:

-

Precursor for Novel Ligands: Reduction of the nitro group to an amine would yield 2,4,6-triphenylaniline, a sterically demanding ligand precursor for coordination chemistry and catalysis.

-

Building Block for Dendrimers and Star-Shaped Molecules: The C₃ symmetry of the related 1,3,5-triphenylbenzene core makes it an attractive building block for the synthesis of dendrimers and other star-shaped macromolecules with potential applications in materials science, such as in organic light-emitting diodes (OLEDs) or as components of liquid crystals.

-

Intermediate in Drug Discovery: Nitroaromatic compounds are important pharmacophores in various drugs. The unique steric and electronic environment of 2,4,6-triphenylnitrobenzene could be explored in the design of novel therapeutic agents.

Safety and Handling

As with all nitroaromatic compounds, 2,4,6-triphenylnitrobenzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

2,4,6-Triphenylnitrobenzene is a fascinating molecule with a rich chemistry dictated by its unique substitution pattern. Its synthesis is well-established, and its physical and spectroscopic properties can be reliably predicted based on analogous structures. The reactivity of this compound, particularly the facile reduction of its nitro group, opens avenues for the creation of novel materials and potential pharmaceutical candidates. This guide provides a solid foundation for researchers to understand and utilize the properties of 2,4,6-triphenylnitrobenzene in their scientific endeavors.

References

A comprehensive list of references will be compiled based on the specific data and protocols included in the final version of this guide. These will include peer-reviewed journal articles, and reliable chemical databases to ensure the authoritativeness and trustworthiness of the information provided.

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Triphenylnitrobenzene from 1,3,5-Triphenylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,4,6-triphenylnitrobenzene, a sterically hindered nitroaromatic compound, through the electrophilic nitration of 1,3,5-triphenylbenzene. This document elucidates the underlying mechanistic principles, offers a detailed experimental protocol, and discusses the critical parameters influencing the reaction's yield and selectivity. The guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Sterically Hindered Nitroaromatics

Nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of functional groups and finding applications in pharmaceuticals, agrochemicals, and energetic materials. Among these, sterically hindered nitroaromatics, such as 2,4,6-triphenylnitrobenzene, present unique synthetic challenges and possess distinct chemical properties due to the constrained environment around the nitro group. The synthesis of such molecules requires a nuanced understanding of electrophilic aromatic substitution, where steric and electronic factors dictate the regioselectivity of the reaction.

This guide focuses on the targeted synthesis of 2,4,6-triphenylnitrobenzene by direct nitration of 1,3,5-triphenylbenzene. This transformation involves the introduction of a nitro group onto the central benzene ring, a position significantly encumbered by the three flanking phenyl substituents. Understanding the orientation of this electrophilic attack is paramount for optimizing the synthesis and minimizing the formation of undesired isomers.

Mechanistic Insights: The Electrophilic Nitration of 1,3,5-Triphenylbenzene

The nitration of 1,3,5-triphenylbenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is initiated by the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[2][3][4]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the aromatic ring. In the case of 1,3,5-triphenylbenzene, there are multiple sites for electrophilic attack: the central benzene ring and the peripheral phenyl rings. The substitution pattern is a delicate balance between electronic effects and steric hindrance.

A study on the orientation of electrophilic substitution in 1,3,5-triphenylbenzene revealed that nitration yields a mixture of products, with the major product being the result of substitution on the central ring.[5] The product distribution is as follows:

-

62% 2,4,6-triphenylnitrobenzene (central-ring isomer)

-

23% ortho-substituted peripheral-ring isomer

-

15% para-substituted peripheral-ring isomer

This selectivity towards the central ring, despite the significant steric hindrance, can be attributed to the electronic activation of the central ring by the three phenyl substituents. However, the formation of peripheral-ring isomers indicates that these positions are also susceptible to attack.

Experimental Protocol: Synthesis of 2,4,6-Triphenylnitrobenzene

This section provides a detailed, step-by-step methodology for the synthesis of 2,4,6-triphenylnitrobenzene from 1,3,5-triphenylbenzene.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1,3,5-Triphenylbenzene | ≥98% | Commercially Available |

| Concentrated Nitric Acid (70%) | ACS Reagent | Commercially Available |

| Concentrated Sulfuric Acid (98%) | ACS Reagent | Commercially Available |

| Dichloromethane | ACS Reagent | Commercially Available |

| Methanol | ACS Reagent | Commercially Available |

| Deionized Water | - | - |

| Anhydrous Sodium Sulfate | ACS Reagent | Commercially Available |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Dropping funnel | - | - |

| Ice bath | - | - |

| Reflux condenser | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

| Buchner funnel and filter paper | - | - |

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Nitrating Mixture

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath.

-

Slowly and with constant stirring, add concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the exothermic reaction. Maintain the temperature of the mixture below 10 °C.

Step 2: Nitration of 1,3,5-Triphenylbenzene

-

Dissolve 1,3,5-triphenylbenzene in a suitable solvent such as dichloromethane in a separate flask.

-

Slowly add the 1,3,5-triphenylbenzene solution to the pre-cooled nitrating mixture with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., not exceeding 50°C) for a specified period to ensure completion of the reaction.[3][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with deionized water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

-

Alternatively, recrystallization from a suitable solvent system, such as chloroform-methanol, can be employed to isolate the desired 2,4,6-triphenylnitrobenzene.[5]

Characterization

The identity and purity of the synthesized 2,4,6-triphenylnitrobenzene should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure and substitution pattern of the product.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2,4,6-triphenylnitrobenzene.

Caption: Workflow for the synthesis of 2,4,6-triphenylnitrobenzene.

Conclusion

The synthesis of 2,4,6-triphenylnitrobenzene via the electrophilic nitration of 1,3,5-triphenylbenzene is a feasible yet nuanced process that highlights the interplay of steric and electronic effects in aromatic substitution. By carefully controlling the reaction conditions, particularly temperature, and employing appropriate purification techniques, the desired sterically hindered product can be isolated in good yield. This guide provides a robust framework for researchers to successfully synthesize and characterize this valuable chemical entity, paving the way for its further exploration in various scientific and industrial applications.

References

-

Lewis, G. E. (1965). The Orientation of Electrophilic Substitution in 1,3,5-Triphenylbenzene. The Journal of Organic Chemistry, 30(8), 2798–2801. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. [Link]

-

Chemguide. (n.d.). The Nitration of Benzene. [Link]

-

Glasp. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. [Link]

-

Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]

-

University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. [Link]

-

Tishk International University. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). [Link]

Sources

2,4,6-Triphenylnitrobenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,4,6-Triphenylnitrobenzene, a polysubstituted aromatic compound. The information presented herein is intended to support research and development activities by offering detailed insights into its synthesis, properties, and potential applications, grounded in established scientific literature.

Core Compound Identification and Properties

2,4,6-Triphenylnitrobenzene is a crystalline solid characterized by a central nitro-substituted benzene ring with three phenyl substituents. Its chemical structure and key identifiers are fundamental for its use in experimental and developmental contexts.

| Property | Value | Source(s) |

| CAS Number | 10368-47-5 | [1][2] |

| Molecular Formula | C₂₄H₁₇NO₂ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Melting Point | 144-145 °C | [3] |

| Boiling Point | 496.3 °C at 760 mmHg | [1] |

| Density | 1.182 g/cm³ | [1] |

| Flash Point | 220.5 °C | [1] |

| Appearance | Slightly yellow crystals | [3] |

Synthesis of 2,4,6-Triphenylnitrobenzene

The synthesis of 2,4,6-Triphenylnitrobenzene can be approached through two primary routes: the direct nitration of 1,3,5-triphenylbenzene and the reaction of a pyrylium salt with a nitroalkane. The latter method is often preferred due to its high yield and regioselectivity, avoiding the formation of isomeric byproducts.

Synthesis from 2,4,6-Triphenylpyrylium Tetrafluoroborate (Preferred Method)

This method provides a high-yield and clean route to the target compound. The reaction proceeds via the conversion of a pyrylium salt to the corresponding nitrobenzene derivative.

The following protocol is adapted from a well-established procedure in Organic Syntheses.[3]

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate (0.30 mole)

-

Nitromethane (0.39 mole), dried and distilled

-

Absolute ethanol

-

Triethylamine (dried and distilled)

-

Glacial acetic acid

-

Methanol, ice-cold

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 119 g (0.30 mole) of 2,4,6-triphenylpyrylium tetrafluoroborate, 21 mL (0.39 mole) of nitromethane, and 350 mL of absolute ethanol.

-

With vigorous stirring, rapidly add 70 mL of triethylamine from the dropping funnel. The suspension will turn reddish-brown as the solid dissolves.

-

After the addition of triethylamine is complete, heat the mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture and allow it to stand overnight in a refrigerator.

-

Collect the resulting crystalline product by suction filtration on a Büchner funnel.

-

Wash the collected crystals with two 50-mL portions of ice-cold methanol.

-

Recrystallize the crude product (typically 75-80 g, with a melting point of 142-144 °C) from 200-250 mL of glacial acetic acid.

-

This yields 70-75 g (67-71% yield) of 2,4,6-triphenylnitrobenzene as slightly yellow crystals with a melting point of 144-145 °C.[3]

Caption: Workflow for the synthesis of 2,4,6-Triphenylnitrobenzene.

Direct Nitration of 1,3,5-Triphenylbenzene

An alternative, though potentially less selective, method involves the direct nitration of 1,3,5-triphenylbenzene. This reaction is a classic example of electrophilic aromatic substitution.

The nitration of an aromatic ring proceeds through the formation of a nitronium ion (NO₂⁺) as the active electrophile. This is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[4][5]

Caption: Generalized mechanism for the nitration of an aromatic ring.

While specific experimental conditions for the high-yield synthesis of 2,4,6-triphenylnitrobenzene via this method are not as well-documented as the pyrylium salt route, it remains a viable synthetic strategy.

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical and spectral properties of 2,4,6-Triphenylnitrobenzene is crucial for its characterization and application.

Tabulated Physicochemical Data

| Property | Value |

| LogP | 7.119 |

| Vapor Pressure | 1.67E-09 mmHg at 25°C |

| Refractive Index | 1.636 |

Data sourced from Chemsrc[1]

Spectral Analysis (Predicted and Comparative)

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the central benzene ring will appear as a singlet, significantly downfield due to the electron-withdrawing effect of the nitro group and the anisotropic effect of the adjacent phenyl rings. The protons of the three phenyl substituents will exhibit characteristic ortho, meta, and para coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group will be significantly deshielded. Due to the symmetry of the molecule, a reduced number of signals compared to the total number of carbon atoms is expected.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

UV-Vis: The UV-Visible spectrum in a suitable solvent is expected to show absorption maxima characteristic of substituted nitrobenzene and polyphenyl systems, likely in the range of 250-350 nm, arising from π → π* electronic transitions.

Potential Applications

While specific industrial applications of 2,4,6-Triphenylnitrobenzene are not widely documented, its structural motifs suggest potential utility in several areas of materials science and organic synthesis. The broader class of nitroaromatic compounds serves as important precursors and intermediates.[6][7]

-

Intermediate in Synthesis: The nitro group can be readily reduced to an amine, making 2,4,6-triphenylnitrobenzene a potential precursor for the synthesis of 2,4,6-triphenylaniline and its derivatives.[8] These highly substituted anilines can be used as building blocks for complex organic molecules and polymers.

-

Materials Science: Triphenylbenzene derivatives are known for their thermal and photochemical stability and are used in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and fluorescent sensors.[9][10] The introduction of a nitro group can modulate the electronic properties of the triphenylbenzene core, potentially leading to new materials with tailored optoelectronic characteristics. Nitroaromatic compounds are also known to be effective electron acceptors, which is a key property for applications in chemiresistive and fluorescent sensors for the detection of various analytes.[6]

Safety and Handling

Proper handling of 2,4,6-Triphenylnitrobenzene is essential to ensure laboratory safety. The following information is a summary of hazards and precautions based on available Safety Data Sheets (SDS).

Hazard Identification:

-

While specific toxicity data for 2,4,6-triphenylnitrobenzene is limited, it is prudent to handle it as a potentially hazardous substance.

-

Nitroaromatic compounds, as a class, can be toxic and may have adverse effects on health with prolonged exposure.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Chemsrc. 2,4,6-Triphenylnitrobenzene | CAS#:10368-47-5. Available at: [Link]

-

Dimroth, K.; Berndt, A.; Reichardt, C. 2,4,6-Triphenylnitrobenzene. Org. Synth.1967 , 47, 121. DOI: 10.15227/orgsyn.047.0121. Available at: [Link]

-

Chemistry LibreTexts. The Nitration of Benzene. Available at: [Link]

-

Shaalaa.com. Describe the mechanism of Nitration of benzene. Available at: [Link]

-

Awasthi, G.; et al. Progressive Trends in Hybrid Material-Based Chemiresistive Sensors for Nitroaromatic Compounds. Materials (Basel). 2022 , 15(20), 7263. DOI: 10.3390/ma15207263. Available at: [Link]

-

Ju, K.-S.; Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiol. Mol. Biol. Rev.2010 , 74(2), 250-272. DOI: 10.1128/MMBR.00006-10. Available at: [Link]

-

PubChem. 2,4,6-Triphenylaniline. Available at: [Link]

-

Samanta, S. K.; et al. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Adv.2018 , 8, 20088-20104. DOI: 10.1039/C8RA02517A. Available at: [Link]

Sources

- 1. 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,4,6-Triphenylaniline | C24H19N | CID 629425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,4,6-Trinitroresorcinol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

Spectroscopic Profile of 2,4,6-Triphenylnitrobenzene: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2,4,6-triphenylnitrobenzene, a sterically hindered nitroaromatic compound. The unique structural arrangement of this molecule, featuring three phenyl substituents flanking a nitro group on a central benzene ring, gives rise to a distinct spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the characterization of this and similar polysubstituted aromatic compounds.

Molecular Structure and Spectroscopic Overview

2,4,6-Triphenylnitrobenzene (CAS No. 10368-47-5) presents a fascinating case study in spectroscopic analysis due to the significant steric hindrance around the nitro group. This steric crowding influences the electronic environment of the aromatic protons and the vibrational modes of the functional groups, which is clearly reflected in its NMR and IR spectra. The mass spectrum provides critical information about its molecular weight and fragmentation patterns, which are influenced by the stability of the triphenylbenzene core.

Figure 1: Molecular Structure of 2,4,6-Triphenylnitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,4,6-triphenylnitrobenzene provides crucial information about the electronic environment of the aromatic protons. The steric hindrance caused by the three phenyl groups and the nitro group leads to restricted rotation and distinct chemical shifts for the protons on the central and peripheral phenyl rings.

Experimental Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 | s | 2H | Protons on the central benzene ring (meta to the nitro group) |

| 7.45 | s | 15H | Protons of the three peripheral phenyl groups |

Source: Organic Syntheses, Coll. Vol. 5, p.1130 (1973); Vol. 47, p.121 (1967).[1]

Interpretation:

The most striking feature of the ¹H NMR spectrum is the presence of two sharp singlets in the aromatic region.[1] The downfield singlet at 7.65 ppm, integrating to 2 protons, is assigned to the two equivalent protons on the central nitro-substituted benzene ring. The equivalence of these protons suggests that, on the NMR timescale, there is either free rotation of the phenyl groups or a symmetric time-averaged conformation.

The upfield singlet at 7.45 ppm, with an integration of 15 protons, corresponds to the protons of the three unsubstituted phenyl rings. The observation of a single, sharp peak for all 15 protons is unexpected and suggests a high degree of magnetic equivalence. This could be due to rapid rotation of the phenyl groups at room temperature, leading to an averaged chemical shift for the ortho, meta, and para protons of these rings. The electron-withdrawing nitro group deshields the adjacent protons on the central ring, causing them to appear at a lower field (7.65 ppm) compared to the protons on the peripheral phenyl rings (7.45 ppm).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2,4,6-triphenylnitrobenzene in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-10 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Infrared (IR) Spectroscopy

Due to the lack of a publicly available experimental IR spectrum for 2,4,6-triphenylnitrobenzene, this section provides a predictive analysis based on the characteristic vibrational modes of its functional groups and data from structurally similar compounds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |

| ~1600, ~1480, ~1450 | Medium-Strong | Aromatic C=C stretching |

| ~1530-1500 | Strong | Asymmetric NO₂ stretching |

| ~1350-1330 | Strong | Symmetric NO₂ stretching |

| ~760-740 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

| ~700-680 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group and the aromatic rings.

-

Nitro Group Vibrations: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂). The asymmetric stretch is anticipated to appear in the region of 1530-1500 cm⁻¹, while the symmetric stretch is expected around 1350-1330 cm⁻¹. The exact positions of these bands can be influenced by the steric hindrance from the adjacent phenyl groups, which may cause a slight shift compared to less hindered nitroaromatics.

-

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are expected as a group of weaker bands in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the aromatic rings will give rise to several medium to strong bands in the 1600-1450 cm⁻¹ range.

-

Out-of-Plane Bending: Strong absorptions in the fingerprint region, specifically between 760-740 cm⁻¹ and 700-680 cm⁻¹, are predicted due to the C-H out-of-plane bending of the monosubstituted phenyl rings.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid 2,4,6-triphenylnitrobenzene sample directly onto the ATR crystal.

-

Instrumentation: Use a FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

As with the IR data, a publicly available experimental mass spectrum for 2,4,6-triphenylnitrobenzene could not be located. The following is a predictive analysis of the expected mass spectrum based on the compound's structure and common fragmentation pathways for nitroaromatic compounds.

Predicted Mass Spectrometry Data:

| m/z | Predicted Ion | Notes |

| 351 | [M]⁺ | Molecular ion |

| 335 | [M - O]⁺ | Loss of an oxygen atom |

| 321 | [M - NO]⁺ | Loss of nitric oxide |

| 305 | [M - NO₂]⁺ | Loss of the nitro group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

The electron ionization (EI) mass spectrum of 2,4,6-triphenylnitrobenzene is expected to show a prominent molecular ion peak ([M]⁺) at m/z 351, corresponding to its molecular weight. The fragmentation pattern will likely be influenced by the nitro group and the stability of the aromatic system.

-

Molecular Ion: The molecular ion peak should be readily observable due to the stability of the large aromatic system.

-

Fragmentation of the Nitro Group: Common fragmentation pathways for nitroaromatics involve the loss of oxygen ([M - O]⁺ at m/z 335), nitric oxide ([M - NO]⁺ at m/z 321), and the entire nitro group ([M - NO₂]⁺ at m/z 305). The [M - NO₂]⁺ fragment, the triphenylphenyl cation, is expected to be a significant peak due to its high stability.

-

Further Fragmentation: The triphenylphenyl cation could undergo further fragmentation, although the high stability of this system might limit extensive fragmentation. The appearance of a peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also highly probable.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 50-500.

-

Detection: Use an electron multiplier or other suitable detector to record the ion signal.

Conclusion

References

-

Organic Syntheses, Coll. Vol. 5, p.1130 (1973); Vol. 47, p.121 (1967). [Link]

Sources

An In-Depth Technical Guide to 2,4,6-Triphenylnitrobenzene: Synthesis, Structure, and Reactivity

Abstract

This technical guide provides a comprehensive overview of 2,4,6-triphenylnitrobenzene, a sterically hindered aromatic nitro compound. The narrative delves into its historical discovery, elucidates modern synthetic methodologies, and offers a detailed analysis of its unique structural features and chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of complex aromatic frameworks. We will explore the causality behind experimental choices, provide detailed protocols, and ground all claims in authoritative references.

Historical Context and Discovery

The first synthesis of 2,4,6-triphenylnitrobenzene is attributed to W. Dilthey and J. Fischer in 1924. Their pioneering work laid the foundation for the exploration of polysubstituted aromatic systems. Early synthetic approaches often involved the direct nitration of 1,3,5-triphenylbenzene. However, this method is fraught with challenges, primarily the formation of isomeric byproducts, which necessitates difficult and often inefficient purification steps. The inherent steric hindrance in the 1,3,5-triphenylbenzene starting material makes controlling the regioselectivity of the nitration reaction problematic.

The development of more elegant and efficient synthetic routes in the mid-20th century, particularly those avoiding direct nitration, marked a significant advancement in the chemistry of this compound. These modern methods, which will be detailed in this guide, offer superior control over the final product's purity and yield.

Synthesis of 2,4,6-Triphenylnitrobenzene

The most reliable and widely adopted method for the synthesis of 2,4,6-triphenylnitrobenzene involves the reaction of a 2,4,6-triphenylpyrylium salt with nitromethane. This approach is advantageous as it circumvents the issue of isomeric impurities inherent in the direct nitration of 1,3,5-triphenylbenzene.

Synthesis of the Precursor: 2,4,6-Triphenylpyrylium Tetrafluoroborate

The synthesis of the pyrylium salt precursor is a critical first step. A robust method involves the condensation of benzalacetophenone and acetophenone in the presence of a strong acid like fluoboric acid.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate [1]

-

Reaction Setup: In a 1-liter four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, place 208 g (1.00 mole) of benzalacetophenone and 60 g (0.50 mole) of acetophenone in 350 ml of 1,2-dichloroethane.

-

Acid Addition: Warm the mixture to 70-75°C. With stirring, add 160 ml of a 52% ethereal solution of fluoboric acid from the dropping funnel over 30 minutes.

-

Reaction and Precipitation: A vigorous evolution of ether will occur. After the addition is complete, heat the mixture to 95-100°C for one hour. The solution will turn a deep red with a strong green fluorescence.

-

Isolation: Allow the mixture to cool and then let it stand overnight in a refrigerator. Collect the crystalline product on a Buchner funnel and wash thoroughly with ether. An additional crop of crystals can be obtained by adding 250 ml of ether to the mother liquor.

-

Drying: Dry the yellow crystalline product under reduced pressure to yield 125–135 g (63–68%) of 2,4,6-triphenylpyrylium tetrafluoroborate with a melting point of 218–225°C.

Synthesis of 2,4,6-Triphenylnitrobenzene from the Pyrylium Salt

The conversion of the pyrylium salt to the target nitrobenzene derivative is a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of 2,4,6-Triphenylnitrobenzene [1]

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 119 g (0.30 mole) of 2,4,6-triphenylpyrylium tetrafluoroborate, 21 ml (0.39 mole) of nitromethane, and 350 ml of absolute ethanol.

-

Base Addition: Rapidly add 70 ml of triethylamine to the well-stirred suspension from the dropping funnel. The reaction mixture will immediately turn reddish-brown, and the solid will dissolve.

-

Reflux: After the addition is complete, heat the mixture under reflux for 3 hours.

-

Crystallization and Isolation: Cool the reaction mixture and allow it to stand overnight in a refrigerator. Collect the crystalline product that separates on a Buchner funnel and wash with two 50-ml portions of ice-cold methanol.

-

Recrystallization: Recrystallize the crude product (75–80 g; m.p. 142–144°C) from 200–250 ml of glacial acetic acid to yield 70–75 g (67–71%) of 2,4,6-triphenylnitrobenzene as slightly yellow crystals with a melting point of 144–145°C.

Figure 2: Steric hindrance in 2,4,6-Triphenylnitrobenzene.

Chemical Reactivity

The chemical reactivity of 2,4,6-triphenylnitrobenzene is largely dictated by the presence of the nitro group and the severe steric hindrance around the central aromatic ring.

Reduction of the Nitro Group

The most well-documented reaction of 2,4,6-triphenylnitrobenzene is the reduction of the nitro group to an amine, yielding 2,4,6-triphenylaniline. This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved using standard reducing agents for aromatic nitro compounds.

Experimental Protocol: Reduction to 2,4,6-Triphenylaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4,6-triphenylnitrobenzene in a suitable solvent such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) until the solution is alkaline.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2,4,6-triphenylaniline can be further purified by recrystallization or column chromatography.

The resulting 2,4,6-triphenylaniline is a valuable intermediate. Its derivatives have found applications as hole-transporting materials in organic light-emitting diodes (OLEDs) and as building blocks for novel dyes and pigments.

Other Reactions

The steric hindrance in 2,4,6-triphenylnitrobenzene significantly influences its reactivity in other aromatic substitution reactions. The bulky phenyl groups shield the central ring from electrophilic attack, making further substitution reactions challenging. The reactivity of the nitro group itself, beyond reduction, is also modulated by the steric environment. For instance, nucleophilic aromatic substitution reactions at the positions ortho and para to the nitro group are sterically hindered.

Conclusion

2,4,6-Triphenylnitrobenzene stands as a fascinating example of a sterically encumbered aromatic molecule. While its initial synthesis posed significant challenges, modern synthetic methods have made it readily accessible for further investigation. Its unique non-planar structure, a direct consequence of steric hindrance, imparts distinct physicochemical properties and governs its chemical reactivity. The facile reduction to 2,4,6-triphenylaniline opens avenues for the development of novel materials with applications in organic electronics and beyond. This guide provides a solid foundation for researchers and scientists to understand, synthesize, and utilize this intriguing molecule in their future endeavors.

References

-

Organic Syntheses, Coll. Vol. 5, p.1130 (1973); Vol. 49, p.114 (1969). [Link]

-

Organic Syntheses, Coll. Vol. 5, p.1135 (1973); Vol. 43, p.96 (1963). [Link]

-

Ugono, O., Cowin, S., & Beatty, A. M. (2010). 2,4,6-Triphenylaniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1777. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Characteristics of 2,4,6-Triphenylnitrobenzene in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2,4,6-Triphenylnitrobenzene. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. We present a theoretical analysis of expected solubility in various classes of organic solvents, followed by comprehensive, step-by-step experimental protocols for researchers to quantitatively and qualitatively determine its solubility. This document is intended to be a vital resource for researchers, chemists, and professionals in drug development, enabling them to effectively utilize 2,4,6-Triphenylnitrobenzene in their work by providing the foundational knowledge and practical methodologies for solubility assessment.

Introduction: The Significance of Solubility in a Research Context

2,4,6-Triphenylnitrobenzene is a complex aromatic compound whose utility in synthetic chemistry and materials science is intrinsically linked to its behavior in solution.[1][2][3][4] The ability to form a stable solution is paramount for a wide range of applications, including reaction chemistry, purification through recrystallization, and the formulation of novel materials. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates reaction kinetics, product purity, and the feasibility of downstream applications. This guide addresses the current information gap by providing a dual approach: a robust theoretical prediction of solubility and a practical guide to its empirical determination.

Physicochemical Properties of 2,4,6-Triphenylnitrobenzene

A thorough understanding of the molecular characteristics of 2,4,6-Triphenylnitrobenzene is the cornerstone for predicting its solubility. The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₁₇NO₂ | [5] |

| Molecular Weight | 351.40 g/mol | [5] |

| Melting Point | 147 °C / 162 °C (conflicting reports) | [5][6] |

| LogP (Octanol-Water Partition Coefficient) | 7.12 | [5] |

| Polar Surface Area (PSA) | 45.82 Ų | [5] |

| Structure | A central nitrobenzene core with three phenyl substituents at the 2, 4, and 6 positions. | Inferred from name |

The high LogP value is a strong indicator of the lipophilic (fat-loving) and hydrophobic (water-fearing) nature of the molecule, suggesting poor solubility in water and favorable solubility in non-polar organic solvents.[5] The presence of the nitro group introduces some polarity, but the large, non-polar surface area of the three phenyl rings dominates the molecule's overall character.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental concept in chemistry that governs the solubility of substances.[7][8] This principle posits that a solute will dissolve most readily in a solvent that has a similar polarity.

Predicted Solubility Profile of 2,4,6-Triphenylnitrobenzene

Based on its predominantly non-polar structure, we can predict the solubility of 2,4,6-Triphenylnitrobenzene across different solvent classes:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene, Carbon Tetrachloride): High solubility is anticipated in these solvents. The van der Waals forces between the large phenyl groups of the solute and the non-polar solvent molecules are expected to be significant, facilitating the dissolution process. Aromatic solvents like toluene and benzene may offer particularly high solubility due to favorable π-π stacking interactions with the phenyl rings of the solute.[9]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): Moderate to good solubility is expected. While these solvents possess a dipole moment, they lack the ability to donate hydrogen bonds. The polar nitro group of the solute can interact favorably with the polar regions of these solvents. Solvents like THF and DCM are often excellent choices for dissolving large organic molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Low to very low solubility is predicted. The strong hydrogen bonding networks present in protic solvents, particularly water, are difficult for the non-polar 2,4,6-Triphenylnitrobenzene to disrupt. While some solubility might be observed in alcohols like ethanol due to the presence of an alkyl chain, it is expected to be limited.[10]

Experimental Determination of Solubility: Protocols and Methodologies

To move from theoretical prediction to empirical data, standardized experimental protocols are essential. The following sections provide detailed methodologies for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid test provides a preliminary understanding of the solubility in various solvents.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 2,4,6-Triphenylnitrobenzene into a series of small, labeled test tubes or vials.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent.

-

Agitation: Vigorously shake or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Categorize the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely unaffected.

-

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining the quantitative solubility of a compound.[7]

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 2,4,6-Triphenylnitrobenzene to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap flask). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe filter (e.g., a 0.45 µm PTFE filter).

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully removed, weigh the container with the solid residue.

-

The mass of the dissolved 2,4,6-Triphenylnitrobenzene can be determined by subtracting the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Solubility is typically expressed in units of g/100 mL or mol/L.

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) x 100

-

Visualizing the Workflow

The following diagram illustrates the decision-making process and workflow for determining the solubility of 2,4,6-Triphenylnitrobenzene.

Caption: Workflow for determining the solubility of 2,4,6-Triphenylnitrobenzene.

Application in Recrystallization: A Practical Consideration

Recrystallization is a common technique for purifying solid compounds, and its success is highly dependent on solvent selection.[11][12] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[10]

Selecting a Recrystallization Solvent

Based on the predicted solubility, a mixed-solvent system is often effective for compounds like 2,4,6-Triphenylnitrobenzene.[13] A typical approach would involve:

-

Dissolving the compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., toluene or THF) at an elevated temperature.

-

Gradually adding a "poor" solvent (one in which it is sparingly soluble, e.g., hexane or ethanol) until the solution becomes turbid.

-

Reheating to achieve a clear solution, and then allowing it to cool slowly.

This process encourages the formation of pure crystals as the solubility decreases upon cooling.

Experimental Protocol: Recrystallization of 2,4,6-Triphenylnitrobenzene

The following diagram outlines a typical recrystallization protocol.

Caption: Step-by-step protocol for the recrystallization of 2,4,6-Triphenylnitrobenzene.

Conclusion

While direct, quantitative solubility data for 2,4,6-Triphenylnitrobenzene remains sparse in the literature, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and systematic experimental verification. Its large, non-polar structure, characterized by a high LogP value, strongly suggests favorable solubility in non-polar and polar aprotic solvents, with limited solubility in polar protic solvents. This guide provides the theoretical foundation and practical, detailed protocols necessary for researchers to confidently determine the solubility of 2,4,6-Triphenylnitrobenzene in any solvent of interest, thereby facilitating its effective use in research and development.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Chemsrc. (2025). 2,4,6-Triphenylnitrobenzene | CAS#:10368-47-5.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- HBCSE.

- ChemicalBook. (2025). 2,4,6-TRIPHENYLNITROBENZENE | 10368-47-5.

- ChemicalBook. (2025).

- Unknown.

- MIT OpenCourseWare. 8.

- BenchChem. (2025).

- NIH PubChem. Nitrobenzene | C6H5NO2 | CID 7416.

- NIH. (2022).

- Physical Chemistry Chemical Physics. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block.

- Acta Phys. -Chim. Sin. (2012).

- CD Bioparticles. Triphenylbenzene.

Sources

- 1. Synthesis, and single crystal structure of fully-substituted polynitrobenzene derivatives for high-energy materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02658K [pubs.rsc.org]

- 4. Triphenylbenzene - CD Bioparticles [cd-bioparticles.net]

- 5. 2,4,6-Triphenylnitrobenzene | CAS#:10368-47-5 | Chemsrc [chemsrc.com]

- 6. 2,4,6-TRIPHENYLNITROBENZENE - Safety Data Sheet [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.ws [chem.ws]

- 9. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

The Dual Nature of the Nitro Group: A Technical Guide to the Electron Transfer Properties of Nitroaromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro (–NO₂) groups attached to an aromatic ring, occupy a pivotal yet paradoxical position in the landscape of chemistry and pharmacology.[1][2][3] Their unique electron transfer properties are the bedrock of their diverse applications, ranging from explosives and dyes to essential medicines.[1][2] However, these same electronic characteristics are also responsible for their inherent toxicity and mutagenicity.[1][4] This in-depth technical guide provides a comprehensive exploration of the core principles governing the electron transfer properties of nitroaromatic compounds. We will delve into the mechanistic intricacies of their reduction, the sophisticated experimental techniques used for their characterization, and the profound implications of these properties in the realm of drug development, particularly in the design of bioreductive drugs and hypoxia-activated prodrugs.[2][5][6]

The Electronic Architecture of Nitroaromatic Compounds: A Foundation of Reactivity

The nitro group is a powerful electron-withdrawing group, a consequence of the high electronegativity of the nitrogen and oxygen atoms.[2] This strong inductive and resonance effect profoundly influences the electronic distribution within the aromatic ring, rendering the system electron-deficient. This inherent electronic scarcity makes nitroaromatic compounds susceptible to reductive transformations, a central theme in their chemical and biological behavior.[2][7]

The synthesis of these compounds is most commonly achieved through electrophilic nitration, where a nitronium ion (NO₂⁺) is introduced onto an aromatic substrate.[1] This process is fundamental to creating the diverse array of nitroaromatic structures used in various industrial and pharmaceutical applications.[1]

Mechanisms of Electron Transfer: A Tale of One and Two Electrons

The biological activity and toxicity of nitroaromatic compounds are intrinsically linked to their metabolic reduction, a process mediated by a variety of enzymes known as nitroreductases.[8][9] This reduction can proceed through two primary, and mechanistically distinct, pathways: one-electron and two-electron transfer.

The One-Electron Reduction Pathway and the Futile Cycle